

## Early-Phase Clinical Trial Results for AZD5423: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD5423 is an investigational selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an SGRM, AZD5423 was designed to provide the anti-inflammatory benefits of corticosteroids while potentially minimizing the associated side effects. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, safety, and efficacy of AZD5423.

# Mechanism of Action: Selective Glucocorticoid Receptor Modulation

**AZD5423** functions by selectively modulating the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can have broad effects, SGRMs aim to dissociate the transrepression (anti-inflammatory) and transactivation (often associated with side effects) pathways of GR signaling. The intended mechanism is to achieve a more targeted anti-inflammatory response in the airways.



Simplified Signaling Pathway of a Glucocorticoid Receptor Modulator



Click to download full resolution via product page

Caption: Simplified signaling pathway of a glucocorticoid receptor modulator.

### **Pharmacokinetics**



### **Phase I Studies in Healthy Volunteers**

Early-phase studies in healthy male volunteers investigated the safety, tolerability, and pharmacokinetics of inhaled **AZD5423**. These were single and repeat dose-escalating studies. [1] Plasma exposure suggested dose-proportional pharmacokinetics.[1] A study was also conducted to assess the absolute pulmonary bioavailability of **AZD5423** when administered via different inhalation devices.[3]

| Parameter                    | Value        | Condition                                                        | Source |
|------------------------------|--------------|------------------------------------------------------------------|--------|
| Cmax                         | 0.841 nmol/L | Oral AZD5423 1200<br>μg                                          | [4]    |
| tmax                         | 0.84 h       | Oral AZD5423 1200<br>μg                                          | [4]    |
| t1/2                         | 4.0 h        | Oral AZD5423 1200<br>μg                                          | [4]    |
| Pulmonary<br>Bioavailability | 27.0%        | 405-420 μg via hand-<br>held vibrating mesh<br>nebulizer (I-neb) | [4]    |
| Pulmonary<br>Bioavailability | 37.0-49.0%   | 450-523 μg via a jet<br>nebulizer (Spira)                        | [4]    |
| Pulmonary<br>Bioavailability | 30%          | Inhalation via<br>Turbuhaler                                     | [5]    |
| Pulmonary<br>Bioavailability | 46%          | Inhalation via a new<br>dry powder inhaler<br>(DPI)              | [5]    |

Table 1: Pharmacokinetic Parameters of AZD5423 in Healthy Volunteers

## Pharmacodynamics Hypothalamus-Pituitary-Adrenal (HPA) Axis Effects

Inhaled **AZD5423** demonstrated dose-related effects on 24-hour plasma and urine cortisol levels in healthy volunteers, indicating systemic absorption and engagement with the



glucocorticoid receptor.[1] Both **AZD5423** and a reference glucocorticoid were shown to suppress 24-hour cortisol in a Phase II study in COPD patients.[2] There were no or marginal effects on other biomarkers such as osteocalcin, TRAP5b, DHEA-S, and  $4\beta$ -OH-cholesterol in healthy volunteers.[1]

# Clinical Efficacy and Safety Phase II Study in Chronic Obstructive Pulmonary Disease (COPD)

A Phase II, double-blind, randomized, parallel-group study (NCT01555099) evaluated the efficacy and tolerability of inhaled **AZD5423** in 353 symptomatic COPD patients over 12 weeks. [2][6] The primary endpoint was the change in pre-bronchodilator Forced Expiratory Volume in one second (FEV1).[2]

| Treatment Arm             | Dose                                   | Outcome                                                                                          | Source |
|---------------------------|----------------------------------------|--------------------------------------------------------------------------------------------------|--------|
| AZD5423                   | 180 μg (delivered<br>dose, once daily) | No clinically meaningful effect on lung function or markers of inflammation compared to placebo. | [2][7] |
| AZD5423                   | 800 μg (delivered<br>dose, once daily) | No clinically meaningful effect on lung function or markers of inflammation compared to placebo. | [2][7] |
| Budesonide<br>(Reference) | 320 μg (twice daily)                   | No clinically meaningful effect on lung function or markers of inflammation compared to placebo. | [2][7] |
| Placebo                   | -                                      | -                                                                                                | [2]    |



Table 2: Overview of Phase II COPD Study (NCT01555099) Outcomes

Despite the lack of efficacy on lung function in this patient population, both doses of **AZD5423** were well-tolerated.[2]

## **Phase II Study in Allergic Asthma**

**AZD5423** was also investigated in a Phase II, double-blind, crossover study in patients with mild allergic asthma.[8] This study involved an allergen challenge to assess the efficacy of two doses of inhaled **AZD5423** over 7 days.[8] In this allergen challenge model, **AZD5423** was found to improve lung function and airway hyper-reactivity.[2] At a dose of 300 μg, **AZD5423** significantly attenuated allergen-induced airway hyperresponsiveness 24 hours after the challenge compared to placebo.[4]

# Experimental Protocols Phase I, Single Ascending Dose Study in Healthy Volunteers

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of inhaled AZD5423.
- Design: Single-center, double-blind, randomized, placebo-controlled, parallel-group study.
- Population: 72 healthy male subjects, aged 18-45 years, with a BMI between 18 and 30 kg/m
   2.
- Intervention: Single doses of **AZD5423** or placebo administered via nebulization, with starting doses of 8.4µg (lung deposited dose) and up to 8 dose escalations.
- Key Assessments: Safety monitoring, pharmacokinetic profiling (plasma concentrations of AZD5423), and pharmacodynamic assessments (including cortisol levels).

## Phase II Allergen Challenge Study in Mild Allergic Asthma

 Objective: To evaluate the efficacy and safety of two doses of inhaled AZD5423 in patients with mild allergic asthma challenged with an inhaled allergen.







- Design: Double-blind, double-dummy, randomized, placebo-controlled, 4-way, crossover, multi-center study with budesonide as an active control.
- Population: 27 patients aged 18-60 years with a pre-bronchodilatory FEV1 ≥70% of predicted normal, a history of allergic asthma, and a positive allergen-induced early and late airway bronchoconstriction.
- Intervention: Inhaled AZD5423 (two dose levels), budesonide (200 microgram), or placebo for 7 days.
- Key Assessments: Lung function (FEV1) following allergen challenge, airway hyperresponsiveness, and safety.





Experimental Workflow for Phase II Allergen Challenge Study

Click to download full resolution via product page

Caption: Experimental workflow for the Phase II allergen challenge study.

### **Summary and Conclusion**



Early-phase clinical trials of AZD5423 have provided valuable insights into its profile as a selective glucocorticoid receptor modulator. In healthy volunteers, inhaled AZD5423 was generally safe and well-tolerated, with dose-proportional pharmacokinetics and evidence of systemic pharmacodynamic effects through cortisol suppression.[1] In a Phase II study in patients with mild allergic asthma, AZD5423 demonstrated efficacy in an allergen challenge model, improving lung function and airway hyper-reactivity.[2] However, in a Phase II trial involving patients with COPD, AZD5423 did not show a clinically meaningful improvement in lung function compared to placebo, despite being well-tolerated and demonstrating systemic activity.[2] These findings suggest that while AZD5423 engages its target and has a pharmacodynamic effect, its clinical efficacy may be dependent on the specific patient population and the underlying inflammatory phenotype of the respiratory disease. Further research would be necessary to explore its potential in different patient populations or in combination with other therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator AZD5423 after Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator -AZD5423 - in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study in healthy subjects to investigate Pharmacokinetics of AZD5423 when administered in different ways [astrazenecaclinicaltrials.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the Inhaled Selective Glucocorticoid Receptor Modulator AZD5423 Following Inhalation Using Different Devices PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meddatax.com [meddatax.com]



- 7. Multi-centre study to assess the efficacy and safety of AZD5423 in COPD patients on a background therapy of formoterol [astrazenecaclinicaltrials.com]
- 8. The study will evaluate the efficacy of AZD5423 in patients with mild asthma challenged with an inhaled allergen [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for AZD5423: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666221#early-phase-clinical-trial-results-for-azd5423]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com